molecular formula C18H14O6 B12194803 methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

Cat. No.: B12194803
M. Wt: 326.3 g/mol
InChI Key: DQFQSWLRJGZJOV-UHFFFAOYSA-N
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Description

Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a chemical compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding chromone derivative. One common method involves the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-aldehyde.

    Reduction: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl methanol.

    Substitution: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetic acid.

Scientific Research Applications

Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can be compared with other chromone derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Biological Activity

Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a compound derived from chromone, a class known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H14O6C_{17}H_{14}O_{6}. The compound features a chromenone core with hydroxyl and acetate functional groups, which contribute to its biological activity. The structural characteristics allow it to interact with various biological targets, potentially leading to significant therapeutic effects.

Synthesis

The synthesis of this compound typically involves the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with methyl bromoacetate under basic conditions. This process can be summarized as follows:

  • Reactants : 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol and methyl bromoacetate.
  • Conditions : Basic medium (e.g., sodium hydroxide or potassium carbonate).
  • Product : Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate.

Antioxidant Properties

Research indicates that methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate exhibits strong antioxidant activity. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups in its structure, which can donate electrons and neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has been shown to modulate pathways related to inflammation. Studies suggest that it inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various cellular models .

Anticancer Potential

Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate has demonstrated promising anticancer properties in vitro. It appears to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .

The biological activity of methyl [(5-hydroxy-4-oxo-2-phenyloxy]acetate is primarily mediated through:

  • Antioxidant Mechanisms : By reducing oxidative stress and preventing cellular damage.
  • Anti-inflammatory Pathways : Inhibiting the expression of inflammatory mediators.
  • Cell Cycle Regulation : Inducing apoptosis in cancerous cells by affecting mitochondrial pathways and caspase activation .

Comparative Analysis with Similar Compounds

To understand its efficacy, methyl [(5-hydroxy-4-oxo-2-phenyloxy]acetate can be compared with other chromone derivatives:

Compound NameStructureAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
Methyl [(5-hydroxy...)]StructureHighModerateHigh
6H-Benzo[c]chromen...StructureModerateHighModerate
Coumarin DerivativesStructureLowLowVariable

Case Studies

  • Antioxidant Activity Study : In a study examining various chromone derivatives, methyl [(5-hydroxy...)] showed superior radical scavenging activity compared to other derivatives, indicating its potential as a natural antioxidant agent .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory diseases .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with methyl [(5-hydroxy...)] resulted in a dose-dependent decrease in cell viability, suggesting its role as an effective anticancer agent .

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C18H14O6/c1-22-17(21)10-23-12-7-13(19)18-14(20)9-15(24-16(18)8-12)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3

InChI Key

DQFQSWLRJGZJOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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